

An In-depth Technical Guide to Methyl 2-ethynylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-ethynylbenzoate

Cat. No.: B1297170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethynylbenzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a benzoate ester and a terminal alkyne, provides two reactive sites for a variety of chemical transformations. This technical guide offers a comprehensive overview of the known properties, synthesis, and reactivity of **Methyl 2-ethynylbenzoate**, with a focus on its applications as a key intermediate in the development of complex organic molecules and potential pharmaceutical agents.

Chemical and Physical Properties

Methyl 2-ethynylbenzoate (CAS No. 33577-99-0) is a benzoate ester with a terminal ethynyl (-C≡CH) substituent at the ortho position of the aromatic ring.^[1] It is typically encountered as a brown oil.^[1] While some physical properties have been reported, others, such as its density, remain uncharacterized in the literature.^[1]

Table 1: Physicochemical Properties of **Methyl 2-ethynylbenzoate**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ O ₂	[1] [2]
Molecular Weight	160.17 g/mol	[1] [2]
CAS Number	33577-99-0	[1] [2] [3]
Appearance	Brown oil	[1]
Boiling Point	250.3 ± 23.0 °C at 760 mmHg	[1]
Density	Uncharacterized	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 2-ethynylbenzoate** is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral features can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl ester protons would be a singlet at approximately 3.9 ppm. The terminal acetylenic proton should appear as a singlet around 3.0-3.5 ppm.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (120-140 ppm), the two sp-hybridized carbons of the alkyne (70-90 ppm), and the methyl ester carbon (around 52 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-ethynylbenzoate** would be characterized by the following key absorption bands:

- A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

- A weak absorption band around 2100 cm^{-1} for the $\text{C}\equiv\text{C}$ stretching vibration.
- A strong carbonyl ($\text{C}=\text{O}$) stretching band for the ester at approximately $1720\text{-}1740\text{ cm}^{-1}$.
- C-O stretching bands for the ester group in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Aromatic C-H and $\text{C}=\text{C}$ stretching vibrations in the $3000\text{-}3100\text{ cm}^{-1}$ and $1450\text{-}1600\text{ cm}^{-1}$ regions, respectively.

2.3. Mass Spectrometry

Gas chromatography-mass spectrometry (GC/MS) analysis has shown a molecular ion peak (M^+) at m/z of 160, which corresponds to the molecular weight of the compound.[\[3\]](#)

Synthesis and Experimental Protocols

Methyl 2-ethynylbenzoate is commonly synthesized via two main routes: the Sonogashira coupling of a methyl 2-halobenzoate with a source of acetylene, or the deprotection of a silyl-protected alkyne precursor.[\[1\]](#)

3.1. Synthesis via Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[\[4\]](#)

Experimental Protocol: Sonogashira Coupling for **Methyl 2-ethynylbenzoate** Synthesis

This protocol is a representative example based on established Sonogashira coupling procedures.[\[1\]](#)

- Reagents:
 - Methyl 2-bromobenzoate
 - Ethynyltrimethylsilane (as a stable acetylene source)
 - Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)

- Copper(I) iodide (CuI)
- Triethylamine (Et₃N) or another suitable amine base
- Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
- Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) for desilylation
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
 - Add the solvent (THF or DMF) and the amine base (e.g., triethylamine).
 - Add ethynyltrimethylsilane to the reaction mixture.
 - Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Once the coupling reaction is complete, cool the mixture to room temperature.
 - For the in-situ deprotection of the trimethylsilyl group, add a solution of potassium carbonate in methanol or TBAF and stir at room temperature until the silyl group is cleaved.
 - Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure **methyl 2-ethynylbenzoate**.

3.2. Synthesis via Deprotection

This method involves the synthesis of a silyl-protected precursor, methyl 2-((trimethylsilyl)ethynyl)benzoate, followed by its deprotection.[\[1\]](#)

Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate

- Reagents:
 - Methyl 2-((trimethylsilyl)ethynyl)benzoate
 - Potassium carbonate (K_2CO_3)
 - Methanol/Dichloromethane solvent system
- Procedure:
 - Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and dichloromethane.
 - Add potassium carbonate to the solution.
 - Stir the reaction mixture at room temperature for the time required for complete deprotection (monitored by TLC).
 - Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
 - Purify the residue by column chromatography to yield **methyl 2-ethynylbenzoate**.

Reactivity and Applications

The reactivity of **Methyl 2-ethynylbenzoate** is dominated by its two functional groups: the ester and the terminal alkyne.

4.1. Reactions of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions:

- Cross-Coupling Reactions: The ethynyl group readily participates in further Sonogashira couplings, as well as other cross-coupling reactions, to form more complex molecular architectures.[\[1\]](#)
- Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important scaffolds in medicinal chemistry.[\[1\]](#)
- Cyclization Reactions: The ortho-disposition of the ethynyl and ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isocoumarins or isoquinolones, upon reaction with suitable nucleophiles or under specific catalytic conditions.
- Oxidation and Reduction: The ethynyl group can be oxidized to a carboxylic acid or reduced to an alkene or alkane.[\[5\]](#)

4.2. Reactions of the Ester Group

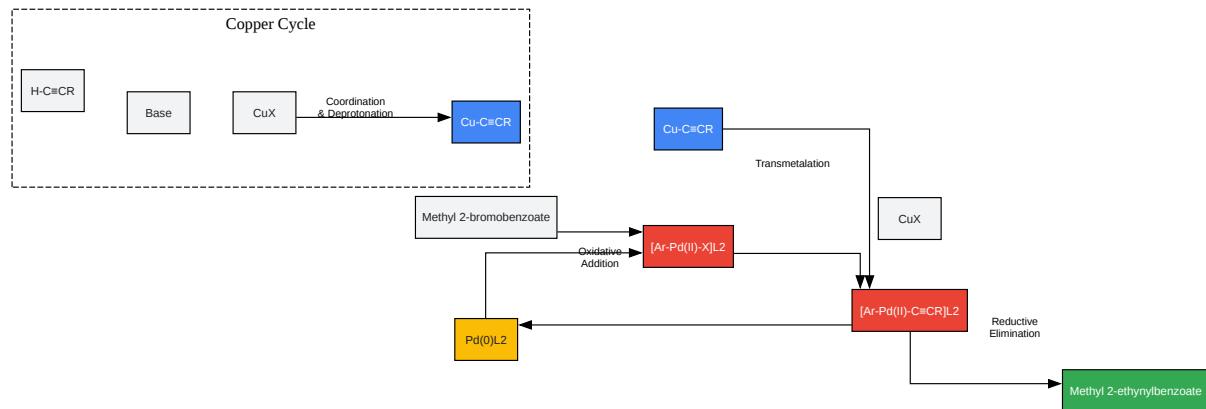
The methyl ester group can undergo typical ester reactions, such as:

- Hydrolysis: Hydrolysis under acidic or basic conditions yields 2-ethynylbenzoic acid.
- Amidation: Reaction with amines can form the corresponding amides.
- Reduction: Reduction with agents like lithium aluminum hydride will yield the corresponding alcohol.

4.3. Applications in Drug Development and Organic Synthesis

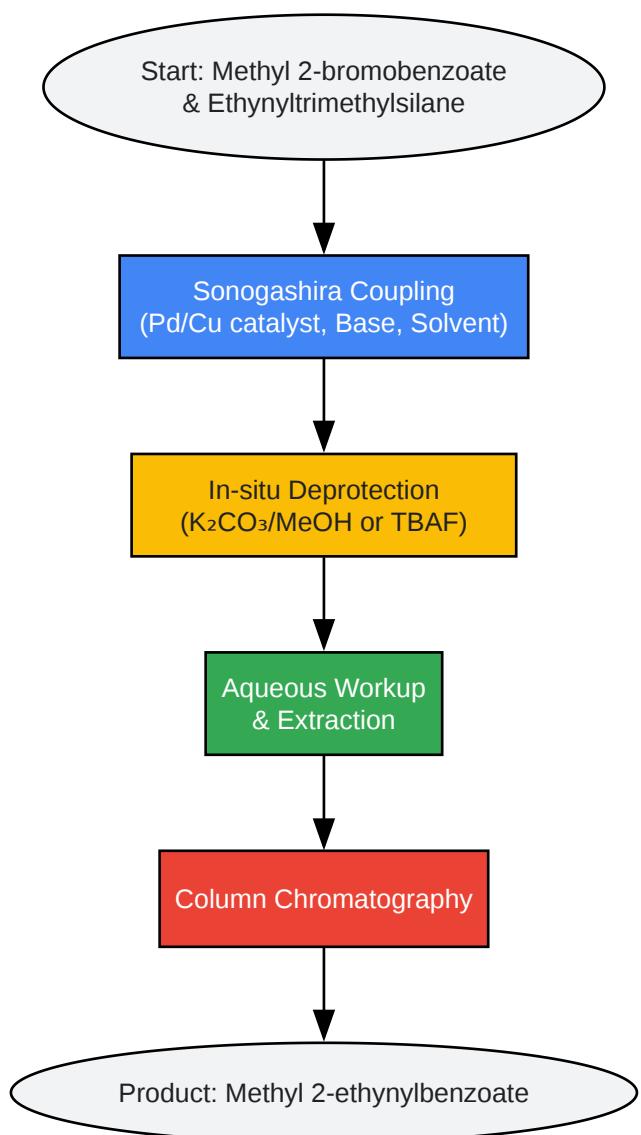
Methyl 2-ethynylbenzoate serves as a valuable building block in the synthesis of a wide range of organic molecules. Its derivatives have been investigated for their potential biological activities.[\[5\]](#) The ability to introduce diverse functionalities through the alkyne and ester groups makes it an attractive starting material for creating libraries of compounds for drug discovery programs. It is a key intermediate for pharmaceuticals and advanced materials.[\[6\]](#)[\[7\]](#)

Visualizations



[Click to download full resolution via product page](#)

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis of **Methyl 2-ethynylbenzoate**.

Safety Information

Specific safety data for **Methyl 2-ethynylbenzoate** is not readily available. However, based on its structural similarity to other benzoate esters, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It may be combustible and harmful if swallowed or inhaled.

Conclusion

Methyl 2-ethynylbenzoate is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it a powerful tool for the construction of complex molecules, including those with potential applications in drug discovery and materials science. Further research into the properties and reactivity of this compound is warranted to fully explore its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-ethynylbenzoate | 33577-99-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. methyl 2-ethynylbenzoate | 33577-99-0 [chemicalbook.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Reliable Chemical Trading Partner, Professional methyl 2-ethynylbenzoate Supply [methylbenzoate-benzoicacid.com]
- 7. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-ethynylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297170#what-are-the-properties-of-methyl-2-ethynylbenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com